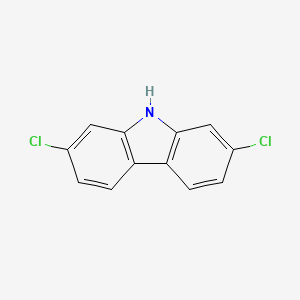
3-beta-Cellobiosylcellobiose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-beta-Cellobiosylcellobiose: is an oligosaccharide composed of multiple monosaccharide units linked through glycosidic bonds. It is a carbohydrate that has been detected in various cereal products .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-beta-Cellobiosylcellobiose involves the enzymatic hydrolysis of cellulose. This process is typically carried out using cellulases, which are enzymes that break down cellulose into smaller sugar units. The enzymatic hydrolysis is performed under controlled conditions, including specific pH and temperature settings to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound involves the use of microbial cellulases. These enzymes are produced by various microorganisms, including bacteria and fungi. The production process involves the fermentation of these microorganisms in bioreactors, followed by the extraction and purification of the cellulases. The cellulases are then used to hydrolyze cellulose, resulting in the production of this compound .
化学反应分析
Types of Reactions: 3-beta-Cellobiosylcellobiose undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking down of the glycosidic bonds in the presence of water and enzymes such as cellulases.
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide under controlled conditions.
Glycosylation: This reaction involves the addition of sugar units to the compound, typically using glycosyltransferases.
Major Products Formed:
Hydrolysis: Produces smaller sugar units such as glucose and cellobiose.
Oxidation: Produces oxidized derivatives of the compound.
Glycosylation: Produces glycosylated derivatives with additional sugar units.
科学研究应用
Chemistry: 3-beta-Cellobiosylcellobiose is used as a model compound to study the enzymatic hydrolysis of cellulose. It helps in understanding the mechanisms of cellulase enzymes and their interactions with cellulose .
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of oligosaccharides in various biological processes .
Medicine: Research in medicine explores the potential use of this compound in developing therapeutic agents for diseases related to carbohydrate metabolism .
Industry: In the industrial sector, this compound is used in the production of biofuels and other value-added products from cellulosic biomass. It is also used in the food industry as an ingredient in various cereal products .
作用机制
The mechanism of action of 3-beta-Cellobiosylcellobiose involves its interaction with cellulase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce smaller sugar units. This process is facilitated by the catalytic modules of the cellulase enzymes, which include tunnel structures that allow the enzyme to processively cleave the cellulose chain .
相似化合物的比较
Cellobiose: A disaccharide composed of two glucose units linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose units linked by a beta-1,4-glycosidic bond.
Uniqueness: 3-beta-Cellobiosylcellobiose is unique due to its structure, which includes multiple monosaccharide units linked through glycosidic bonds. This structure allows it to serve as a model compound for studying the enzymatic hydrolysis of cellulose and its interactions with cellulase enzymes .
属性
CAS 编号 |
103762-93-2 |
|---|---|
分子式 |
C24H42O21 |
分子量 |
666.6 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-24-18(39)21(13(34)9(4-28)41-24)45-23-17(38)15(36)20(10(5-29)42-23)44-22-16(37)14(35)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18+,19+,20+,21-,22-,23-,24-/m0/s1 |
InChI 键 |
XICHKTOMMVNBOL-WOONOCQWSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)O)CO)CO)O)CO)O)O)O)O |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O)O |
熔点 |
223-226°C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3045175.png)

![Methylenebis[dimethyl(phenyl)silane]](/img/structure/B3045180.png)

![4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B3045184.png)
-](/img/structure/B3045186.png)
![Tert-butyl 4',6'-dihydrospiro[cyclopropane-1,7'-pyrazolo[4,3-C]pyridine]-5'(2'H)-carboxylate](/img/structure/B3045187.png)





